2-Phenoxyethyl [(propan-2-yl)oxy]acetate
Description
2-Phenoxyethyl [(propan-2-yl)oxy]acetate is an ester derivative characterized by a phenoxyethyl backbone linked to an acetoxy group substituted with an isopropoxy moiety. This compound belongs to a broader class of phenoxyacetic acid esters, which are widely studied for their structural versatility and applications in organic synthesis, pharmaceuticals, and agrochemicals. The isopropoxy group introduces steric and electronic effects that influence its reactivity, solubility, and biological activity compared to simpler esters like ethyl or methyl phenoxyacetates.
Properties
CAS No. |
60359-63-9 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-phenoxyethyl 2-propan-2-yloxyacetate |
InChI |
InChI=1S/C13H18O4/c1-11(2)17-10-13(14)16-9-8-15-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
InChI Key |
UDYRZMYDYBQKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl [(propan-2-yl)oxy]acetate typically involves the esterification of 2-phenoxyethanol with isopropyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl [(propan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and isopropyl acetate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl [(propan-2-yl)oxy]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl [(propan-2-yl)oxy]acetate involves its interaction with various molecular targets. It can act as a substrate for esterases, leading to its hydrolysis into 2-phenoxyethanol and isopropyl acetate. These products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-phenoxyethyl [(propan-2-yl)oxy]acetate, differing primarily in substituents, ester groups, or appended functional moieties:
Physical and Chemical Properties
Key differences in physical properties arise from variations in substituents:
| Property | This compound (Inferred) | Allyl Phenoxyacetate | Ethyl (2-tert-Butylphenoxy)Acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~238 (calculated) | 192.21 | 250.3 (estimated) |
| Density (g/mL) | ~1.1 (estimated) | 1.102 | Not reported |
| Solubility | Likely lipophilic due to isopropoxy group | Lipophilic | Low solubility in water |
| Stability | Stable under inert conditions | Sensitive to hydrolysis | High steric stability |
Notes:
- Allyl phenoxyacetate exhibits higher volatility due to its allyl group .
Reactivity and Functionalization
- Ester Hydrolysis: The isopropoxy group in this compound may slow hydrolysis compared to allyl esters (e.g., allyl phenoxyacetate), which are more reactive toward nucleophiles .
- Chromenone Derivatives: Compounds like ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibit conjugated π-systems, enabling UV absorption and fluorescence, useful in photochemical applications .
- Chlorophenyl Substituents: Chlorine atoms in analogues (e.g., propan-2-yl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate) enhance electrophilicity and bioactivity, as seen in cytotoxic studies of similar chlorinated chromenones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
